Home > Products > Screening Compounds P143570 > 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide - 923202-07-7

2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Catalog Number: EVT-2783821
CAS Number: 923202-07-7
Molecular Formula: C24H22N4O2S2
Molecular Weight: 462.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide, also referred to as compound 14 in the research, exhibits anti-HIV-1 activity. [] It functions by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] This interaction inhibits HIV-1 assembly, thereby reducing viral replication. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: Identified as compound 7, 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide demonstrates potent antiviral activity against HIV-1. [] This compound directly interacts with the HIV-1 MA protein, specifically competing with PI(4,5)P2 for binding. [] This competitive inhibition disrupts viral assembly and reduces the production of new virus particles. [] Compound 7 exhibits broad neutralizing activity against various HIV-1 group M isolates, highlighting its potential as a starting point for developing new anti-HIV-1 therapeutics. []

3-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (17)

Compound Description: This compound, designated as compound 17 in the study, emerged as a potential anti-HIV-1 agent. [] While its specific mechanism of action remains less characterized compared to compounds 7 and 14, it demonstrates antiviral activity in primary human peripheral blood mononuclear cells. [] This finding suggests its involvement in interfering with the HIV-1 replication cycle. []

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (18)

Compound Description: Identified as compound 18, this molecule demonstrates antiviral properties against HIV-1. [] Although its specific mechanism of action requires further investigation, its activity in primary human peripheral blood mononuclear cells suggests its ability to hinder the HIV-1 replication process. []

1-[3-(3-Cyclopentyloxy-4-methoxyphenyl)-5,6-dihydro-4H-pyridazin-1-yl]-1-[4-methyl-2-(1-oxypyridin-2-yl)thiazol-5-yl]methanone

Compound Description: This compound, along with its closely related analogs (b through s below), belongs to a group of thiazole derivatives investigated for their potential as phosphodiesterase type 4 (PDE4) inhibitors. [] These compounds were designed based on their structural similarity to known PDE4 inhibitors and were synthesized and evaluated for their ability to inhibit PDE4 activity.

Derivatives of 1,2-bis-sulfonamide

Compound Description: The patent describes a series of 1,2-bis-sulfonamide derivatives that act as modulators of chemokine receptors. [] Chemokine receptors play a critical role in various inflammatory and immune responses. Modulating these receptors represents a potential therapeutic strategy for treating conditions such as asthma, arthritis, and multiple sclerosis. The patent emphasizes the structural diversity within this class of compounds, encompassing variations in substituents attached to the core 1,2-bis-sulfonamide structure. This diversity allows for fine-tuning the compounds' interactions with chemokine receptors and optimizing their pharmacological properties.

Heterocyclic compounds including oxazoles, thiazoles, pyridazines, phthalizines, and pyrazoles.

Compound Description: The study focuses on synthesizing and characterizing a series of heterocyclic compounds. [] Heterocycles, organic compounds containing rings with at least one atom other than carbon, are prevalent in numerous bioactive molecules. This research explores the synthesis of diverse heterocyclic scaffolds, including oxazoles, thiazoles, pyridazines, phthalizines, and pyrazoles. [] The study delves into the chemical synthesis and structural characterization of these compounds, laying the groundwork for further investigations into their potential biological activities. []

List of Related Compounds:

  • N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14) []
  • 2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7) []
  • 3-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (17) []
  • N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (18) []
  • 1-[3-(3-Cyclopentyloxy-4-methoxyphenyl)-5,6-dihydro-4H-pyridazin-1-yl]-1-[4-methyl-2-(1-oxypyridin-2-yl)thiazol-5-yl]methanone []
  • Derivatives of 1,2-bis-sulfonamide []
  • Heterocyclic compounds including oxazoles, thiazoles, pyridazines, phthalizines, and pyrazoles. []

Properties

CAS Number

923202-07-7

Product Name

2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

IUPAC Name

2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide

Molecular Formula

C24H22N4O2S2

Molecular Weight

462.59

InChI

InChI=1S/C24H22N4O2S2/c1-15-6-4-8-18(12-15)26-21(29)14-31-22-11-10-20(27-28-22)23-16(2)25-24(32-23)17-7-5-9-19(13-17)30-3/h4-13H,14H2,1-3H3,(H,26,29)

InChI Key

FGJUYPCJMASCPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.